Cas no 85397-26-8 (1H-Indene, 7-nitro-)

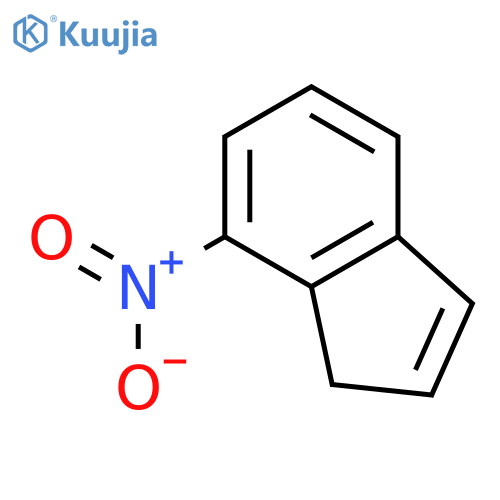

1H-Indene, 7-nitro- structure

商品名:1H-Indene, 7-nitro-

1H-Indene, 7-nitro- 化学的及び物理的性質

名前と識別子

-

- 1H-Indene, 7-nitro-

- 7-NITRO-1H-INDENE

- 85397-26-8

- SCHEMBL1573387

- XIABDXIZFQYNDM-UHFFFAOYSA-N

-

- インチ: InChI=1S/C9H7NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2

- InChIKey: XIABDXIZFQYNDM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 161.047678466Da

- どういたいしつりょう: 161.047678466Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 45.8Ų

1H-Indene, 7-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A079000187-1g |

7-Nitro-1H-indene |

85397-26-8 | 95% | 1g |

$1320.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743867-1g |

7-Nitro-1h-indene |

85397-26-8 | 98% | 1g |

¥10810.00 | 2024-07-28 | |

| Alichem | A079000187-250mg |

7-Nitro-1H-indene |

85397-26-8 | 95% | 250mg |

$475.20 | 2023-08-31 | |

| Ambeed | A397811-1g |

7-Nitro-1H-indene |

85397-26-8 | 95% | 1g |

$1188.0 | 2024-04-17 |

1H-Indene, 7-nitro- 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

85397-26-8 (1H-Indene, 7-nitro-) 関連製品

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85397-26-8)1H-Indene, 7-nitro-

清らかである:99%

はかる:1g

価格 ($):1069.0